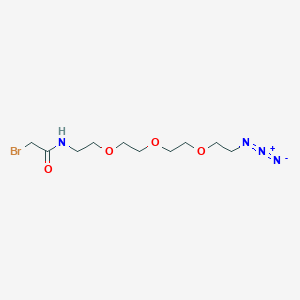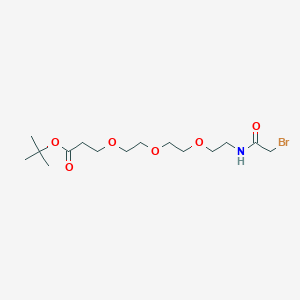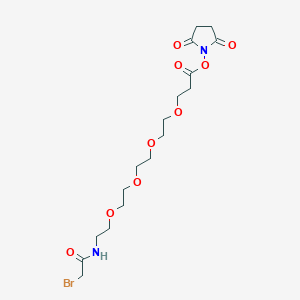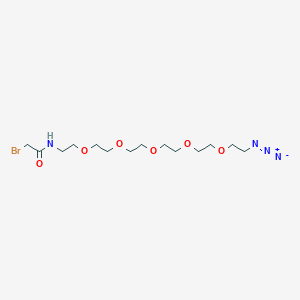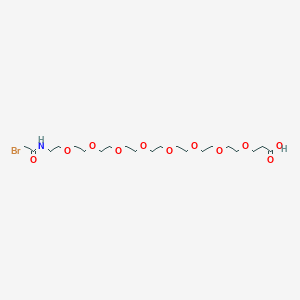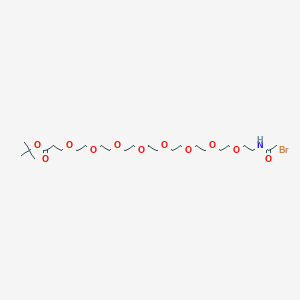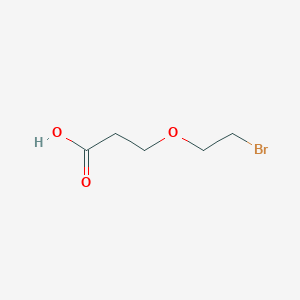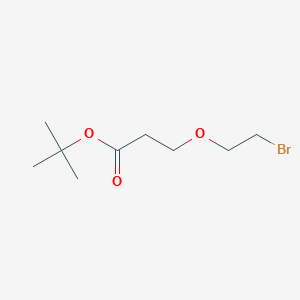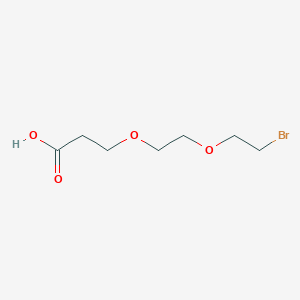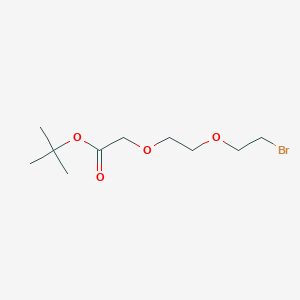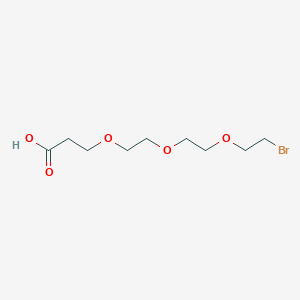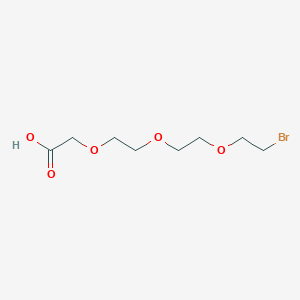
Calaspargase pegol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calaspargase pegol is used to treat acute lymphoblastic leukemia.
Applications De Recherche Scientifique
Scientific Research Applications of Calaspargase Pegol
Treatment of Acute Lymphoblastic Leukemia (ALL)
- This compound has been approved for the treatment of ALL in children and young adults. It's a key component in the multi-agent chemotherapeutic regimen for ALL and has shown efficacy in maintaining steady-state nadir serum asparaginase activity (Lew, 2019).
- In clinical trials, patients with B-cell ALL treated with this compound demonstrated significant asparaginase activity, which is crucial for successful ALL treatment (Angiolillo et al., 2014).
Comparative Efficacy with Pegaspargase
- A study comparing this compound with the standard formulation, pegaspargase, found similar efficacy and safety profiles. This suggests this compound as a viable alternative in ALL treatment protocols (Vrooman et al., 2021).
Pharmacokinetic and Pharmacodynamic Properties
- This compound has demonstrated favorable pharmacokinetic and pharmacodynamic properties, such as a longer half-life and sustained asparaginase activity, which are advantageous in treating ALL (Angiolillo et al., 2014).
Clinical Trials and Approvals
- The FDA's approval of this compound was based on various clinical trials that demonstrated its effectiveness and safety in the treatment of ALL (Li et al., 2019).
Mechanism and Stability
- Its mechanism involves replacing the succinimidyl succinate linker in pegaspargase with a succinimidyl carbamate linker, creating a more stable molecule (Angiolillo et al., 2014).
Potential for Further Optimization in Dosing Strategies
- Research indicates the possibility of optimizing dosing strategies for this compound, considering its high nadir serum asparaginase activity and similar safety profile to pegaspargase (Vrooman et al., 2021).
Propriétés
Numéro CAS |
941577-06-6 |
|---|---|
Nom IUPAC |
Asparaginase (Escherichia coli isoenzyme II), conjugate with alpha-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-omega-methoxypoly(oxy-1,2-ethanediyl) |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Calaspargase pegol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



